Tpeqm-dma

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

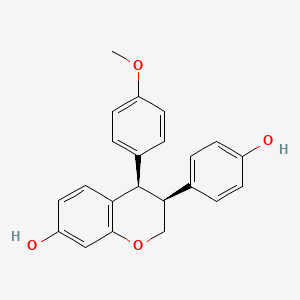

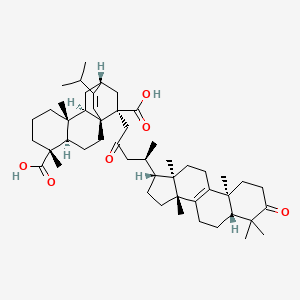

Tpeqm-dma is a near-infrared second region photosensitizer that selectively accumulates in cancerous mitochondria and inhibits cancer cell growth. It has potent type-I phototherapeutic efficacy, which helps overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tpeqm-dma involves the reaction of Tpeq-dma with methyl iodide in acetonitrile. The mixture is vigorously stirred at 60°C for 2 hours. After the reaction is completed, the acetonitrile is removed under reduced pressure .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .

化学反応の分析

Types of Reactions

Tpeqm-dma undergoes type-I photochemical processes, producing superoxide anion and hydroxyl radical under white light irradiation .

Common Reagents and Conditions

Reagents: Methyl iodide, acetonitrile.

Conditions: Vigorous stirring at 60°C for 2 hours.

Major Products Formed

The major products formed from the photochemical reactions of this compound are superoxide anion and hydroxyl radical .

科学的研究の応用

Tpeqm-dma has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Tpeqm-dma exerts its effects through a type-I photochemical process, producing superoxide anion and hydroxyl radical under white light irradiation. The compound accumulates in cancerous mitochondria, impairing cellular redox homeostasis, leading to mitochondrial dysfunction, and raising the level of lethal peroxidized lipids. This induces cellular apoptosis and ferroptosis, effectively suppressing the growth of cancer cells .

類似化合物との比較

Similar Compounds

- Porphyrins

- Phthalocyanines

- Boron dipyrromethene (BODIPY)

- Aggregation-induced emission luminogens (AIEgens)

Uniqueness

Tpeqm-dma is unique due to its potent type-I phototherapeutic efficacy and its ability to overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors. Its selective accumulation in cancerous mitochondria and the production of superoxide anion and hydroxyl radical under white light irradiation further distinguish it from other similar compounds .

特性

分子式 |

C42H40F6N3P |

|---|---|

分子量 |

731.7 g/mol |

IUPAC名 |

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate |

InChI |

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1 |

InChIキー |

YRWWXPZLNLUELZ-UHFFFAOYSA-N |

異性体SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

正規SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)

![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)